

Spectroscopic analysis of N-Dodecylmorpholine (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: N-Dodecylmorpholine

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Spectroscopic Analysis of N-Dodecylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **N-Dodecylmorpholine**, a tertiary amine with applications in various industrial and pharmaceutical contexts. The guide details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a foundational understanding for its characterization. Methodologies for these key analytical techniques are also outlined.

Chemical Structure and Properties

N-Dodecylmorpholine (C₁₆H₃₃NO) is a tertiary amine featuring a morpholine ring N-substituted with a dodecyl alkyl chain.^{[1][2]} This structure dictates its characteristic spectroscopic features.

- IUPAC Name: 4-dodecylmorpholine^[1]
- Molecular Formula: C₁₆H₃₃NO^{[1][2][3][4]}
- Molecular Weight: 255.44 g/mol ^{[1][2][3]}

- Canonical SMILES: CCCCCCCCCCCCN1CCOCC1^[1]^[2]

Spectroscopic Data Presentation

While experimental raw data is not publicly available, the following tables summarize the expected and predicted spectroscopic data for **N-Dodecylmorpholine** based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of **N-Dodecylmorpholine** is expected to show distinct signals for the protons of the dodecyl chain and the morpholine ring.

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment
~ 3.70	Triplet	4H	-CH ₂ -O- (Morpholine ring)
~ 2.40	Triplet	4H	-CH ₂ -N- (Morpholine ring, adjacent to Nitrogen)
~ 2.30	Triplet	2H	-N-CH ₂ - (Dodecyl chain, adjacent to Nitrogen)
~ 1.45	Multiplet	2H	-N-CH ₂ -CH ₂ - (Dodecyl chain)
~ 1.25	Multiplet	18H	-(CH ₂) ₉ - (Dodecyl chain)
~ 0.88	Triplet	3H	-CH ₃ (Dodecyl chain)

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm (Predicted)	Assignment
~ 67.0	-CH ₂ -O- (Morpholine ring)
~ 58.0	-N-CH ₂ - (Dodecyl chain, adjacent to Nitrogen)
~ 54.0	-CH ₂ -N- (Morpholine ring, adjacent to Nitrogen)
~ 32.0	-(CH ₂) ₁₀ - (Dodecyl chain)
~ 29.5	-(CH ₂) ₁₀ - (Dodecyl chain)
~ 27.0	-(CH ₂) ₁₀ - (Dodecyl chain)
~ 23.0	-(CH ₂) ₁₀ - (Dodecyl chain)
~ 14.0	-CH ₃ (Dodecyl chain)

Infrared (IR) Spectroscopy

The IR spectrum of **N-Dodecylmorpholine**, a tertiary amine, is characterized by the absence of N-H stretching bands. The key absorption bands are expected to be:

Wavenumber (cm ⁻¹) (Predicted)	Intensity	Assignment
2950 - 2850	Strong	C-H stretch (Alkyl chain)
1465	Medium	C-H bend (Alkyl chain)
1280 - 1050	Medium to Strong	C-N stretch (Tertiary amine) & C-O-C stretch (Ether in morpholine)

Mass Spectrometry (MS)

Mass spectrometry of **N-Dodecylmorpholine** will show the molecular ion and characteristic fragmentation patterns. The following are predicted m/z values for common adducts in electrospray ionization (ESI).[5]

Adduct	Predicted m/z
[M+H] ⁺	256.26349
[M+Na] ⁺	278.24543
[M+NH ₄] ⁺	273.29003
[M+K] ⁺	294.21937

The fragmentation in the mass spectrum is expected to involve cleavage of the C-N bonds and fragmentation of the alkyl chain.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **N-Dodecylmorpholine**, a liquid tertiary amine. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **N-Dodecylmorpholine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the desired signal-to-noise ratio.
- ¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-10 seconds.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Infrared (IR) Spectroscopy

- Sample Preparation: As **N-Dodecylmorpholine** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
 - Background: A background spectrum of the clean salt plates or empty ATR crystal should be acquired and subtracted from the sample spectrum.

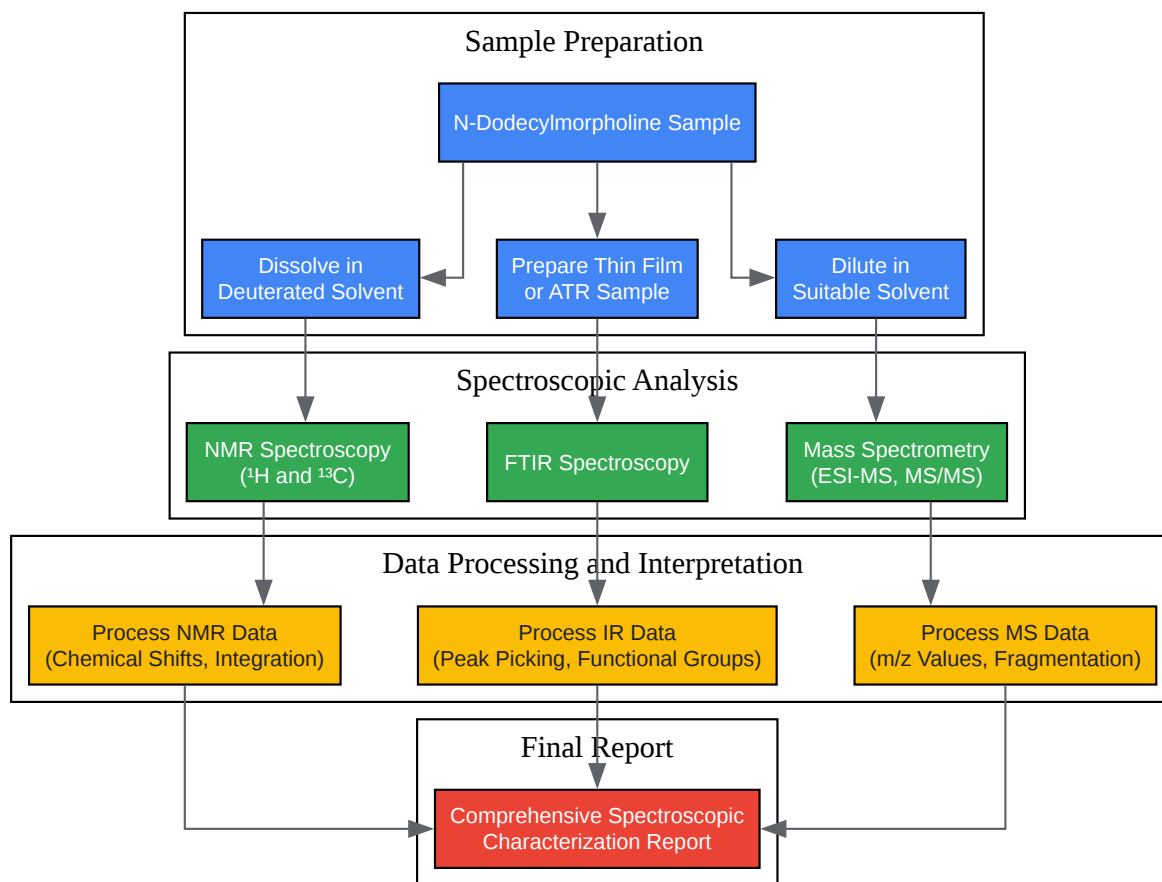
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **N-Dodecylmorpholine** (e.g., 1 $\mu\text{g/mL}$ to 1 ng/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Acquisition:
 - Ionization Mode: Positive ion mode is typically used for amines to observe the $[\text{M}+\text{H}]^+$ ion.

- Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).
- Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to maximize the signal of the molecular ion.
- Fragmentation (MS/MS): To obtain structural information, select the precursor ion ($[M+H]^+$) and subject it to collision-induced dissociation (CID) with a suitable collision gas (e.g., argon or nitrogen) at varying collision energies.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **N-Dodecylmorpholine**.



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Caption: Logical workflow for the spectroscopic analysis of **N-Dodecylmorpholine**.

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